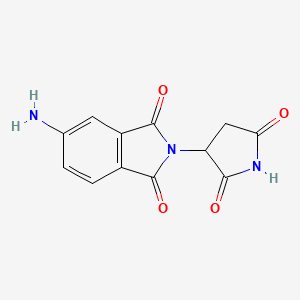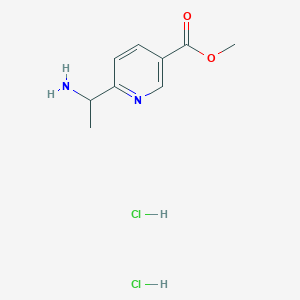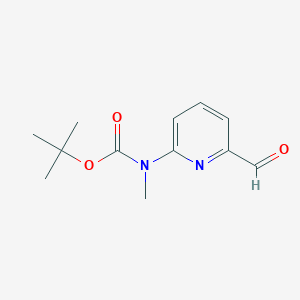![molecular formula C8H14O2 B6604215 6-oxaspiro[3.5]nonan-2-ol, Mixture of diastereomers CAS No. 2816908-49-1](/img/structure/B6604215.png)
6-oxaspiro[3.5]nonan-2-ol, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-oxaspiro[3.5]nonan-2-ol, commonly referred to as 6-OSN, is a mixture of diastereomers that has been increasingly studied for its potential applications in the scientific research field. It is a sesquiterpenoid compound with a unique structure and a wide array of possible applications.
Aplicaciones Científicas De Investigación
6-OSN has been studied for its potential applications in the scientific research field. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties, making it a promising candidate for use in drug discovery and development. In addition, 6-OSN has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. It has also been found to possess anti-microbial properties, making it a potential candidate for use in the development of antibiotics.
Mecanismo De Acción
The exact mechanism of action of 6-OSN is not yet fully understood. However, it is believed that 6-OSN acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the formation of prostaglandins. This inhibition of COX-2 leads to decreased inflammation and pain, making 6-OSN a potential candidate for use in the treatment of inflammatory diseases. In addition, 6-OSN has been found to possess anti-oxidant properties, which may be responsible for its anti-cancer effects.
Biochemical and Physiological Effects
6-OSN has been found to possess a variety of biochemical and physiological effects. In animal studies, 6-OSN has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, 6-OSN has been found to possess anti-microbial properties, making it a potential candidate for use in the development of antibiotics. 6-OSN has also been found to possess anti-convulsant properties, making it a potential candidate for use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-OSN in laboratory experiments has both advantages and limitations. One of the main advantages of 6-OSN is its low toxicity, making it safe for use in laboratory experiments. In addition, 6-OSN is relatively easy to synthesize, making it readily available for laboratory experiments. However, 6-OSN is relatively unstable and can be difficult to store for long periods of time. In addition, 6-OSN is sensitive to light and temperature, making it difficult to use in experiments that require long-term storage.
Direcciones Futuras
The potential applications of 6-OSN are vast and there are many possible future directions for research. One possible direction is the development of new drugs based on 6-OSN. In addition, further research could be conducted to investigate the potential of 6-OSN to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Further research could also be conducted to investigate the anti-microbial properties of 6-OSN and its potential use in the development of antibiotics. Finally, further research could be conducted to investigate the potential of 6-OSN to treat cancer.
Métodos De Síntesis
The synthesis of 6-OSN is a multi-step process that involves the use of various reagents and catalysts. The first step involves the condensation of cyclopentenone with 2-vinylpyridine to form an intermediate compound. This intermediate is then treated with an acid catalyst to form an aldehyde, which is then reacted with a Grignard reagent to form an alcohol. Finally, the alcohol is oxidized with a palladium catalyst to form 6-OSN.
Propiedades
IUPAC Name |
6-oxaspiro[3.5]nonan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-4-8(5-7)2-1-3-10-6-8/h7,9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPWVKZXFSQHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C2)O)COC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 4-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}piperidine-1-carboxylate](/img/structure/B6604153.png)
![1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride](/img/structure/B6604154.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-oxazol-5-yl)propanoic acid](/img/structure/B6604158.png)

![2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanol](/img/structure/B6604173.png)
![4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid](/img/structure/B6604178.png)

![methyl (2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate hydrochloride](/img/structure/B6604189.png)

![tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate](/img/structure/B6604205.png)

